molecular formula C20H34O5 B068152 8-iso-PGF2beta CAS No. 177020-26-7

8-iso-PGF2beta

Cat. No.: B068152
CAS No.: 177020-26-7
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-HMALSPAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-iso-Prostaglandin F2beta is an isomer of Prostaglandin F2alpha. It is a type of isoprostane, which are prostaglandin-like compounds formed by the free radical-catalyzed peroxidation of arachidonic acid. These compounds are significant markers of oxidative stress and have various biological activities.

Mechanism of Action

Target of Action

8-iso-PGF2beta, also known as 8-iso-prostaglandin F2alpha, is a prostaglandin-like compound that has been identified to play an important role in various diseases . It primarily targets the thromboxane prostanoid (TP) receptor in vascular smooth muscle . This receptor is involved in vasoconstriction and promotes platelet aggregation .

Mode of Action

This compound is synthesized in vivo, mainly through a free radical–catalyzed peroxidation of arachidonic acid in cell membrane phospholipids . It is then released to free form in serum, secretions, and urine by the action of phospholipase A2 . As a weak agonist of the TP receptor, it interacts with this receptor to induce its effects .

Biochemical Pathways

The action of this compound is associated with the induction of oxidative stress and inflammation . It is positively correlated with circulating inflammatory cytokines such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNFα) . This suggests that this compound may be involved in the progression of diseases through the modulation of inflammatory pathways.

Pharmacokinetics

It is known that it exists in human plasma in two different forms: esterified and free acid forms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound has been associated with the severity of certain diseases. For instance, in patients with community-acquired pneumonia (CAP), serum this compound levels on admission are positively associated with the severity of the condition . Elevated serum this compound levels on admission prolong hospital stay and increase the risk of death in patients with CAP .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been found that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo, suggesting that these factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

8-iso-PGF2beta interacts with various enzymes, proteins, and other biomolecules. It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation . This compound moderately contracts both the canine and porcine pulmonary vein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is significantly correlated with fasting blood glucose (FBG) and intra-abdominal fat (IAF), suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is produced by free radical peroxidation of arachidonic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is significantly correlated with FBG and IAF, suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is one of 64 possible isomers of PGF2alpha which can be produced by free radical peroxidation of arachidonic acid .

Preparation Methods

8-iso-Prostaglandin F2beta is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that attack the arachidonic acid, leading to the formation of multiple isomers, including 8-iso-Prostaglandin F2beta. The synthetic route typically involves the use of lipid peroxidation inducers and specific reaction conditions to favor the formation of the desired isomer .

Chemical Reactions Analysis

8-iso-Prostaglandin F2beta undergoes several types of chemical reactions:

    Oxidation: This compound can be further oxidized to form various oxidized metabolites.

    Reduction: It can be reduced to form less oxidized derivatives.

    Substitution: Various functional groups can be substituted on the molecule under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-iso-Prostaglandin F2beta has several scientific research applications:

Comparison with Similar Compounds

8-iso-Prostaglandin F2beta is similar to other isoprostanes like 8-iso-Prostaglandin F2alpha. it exhibits unique biological activities, such as weaker contraction of human umbilical vein artery and different effects on platelet aggregation. Similar compounds include:

These compounds share a common origin from the peroxidation of arachidonic acid but differ in their specific biological activities and effects.

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-HMALSPAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160411
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-isoprostaglandin PGF2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

177020-26-7
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177020-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-isoprostaglandin PGF2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research article provide information about the relaxant effects of 8-iso-PGF2beta on piglet blood vessels?

A1: While the research article investigates the effects of several isoprostanes on piglet blood vessels, it does not directly examine this compound. [] Therefore, we cannot draw conclusions about this compound's effects from this study.

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